N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-24-19-5-3-4-17(12-19)20(25-2)13-22-21(23)16-8-6-15(7-9-16)18-10-11-26-14-18/h3-12,14,20H,13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALQAHPVLVMSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Benzamide Assembly
The target molecule dissects into three primary fragments:
- 4-(Thiophen-3-yl)benzoic acid derivative
- 2-Methoxy-2-(3-methoxyphenyl)ethylamine
- Coupling reagents for amide bond formation
Literature precedence from dihydroquinazoline syntheses demonstrates that benzamide formation typically employs either Schotten-Baumann conditions (acyl chloride + amine) or coupling agents like HATU/DCC. The Royal Society of Chemistry protocol achieves 99% yield for analogous N-aryl benzamides using benzoyl chloride and m-anisidine in CH₂Cl₂ with 4-DMAP catalysis. However, the steric bulk of the 2-methoxy-2-(3-methoxyphenyl)ethylamine component necessitates modified conditions to prevent O-methoxy deprotection during acylation.
Thiophene-Benzene Linkage Construction
Patent WO2024109965A2 reveals that copper-catalyzed Ullmann couplings between aryl bromides and thiophene derivatives provide reliable access to biaryl systems under mild conditions. For 4-(thiophen-3-yl)benzoic acid synthesis, this method avoids the high temperatures (>160°C) required in traditional Suzuki-Miyaura reactions while maintaining yields of 78–85%. Alternative approaches using directed ortho-metalation (DoM) strategies with thiophene directing groups show promise but require cryogenic conditions (-78°C).
Stepwise Synthetic Methodologies
Fragment 1: 4-(Thiophen-3-Yl)Benzoic Acid Synthesis
Ullmann Cross-Coupling Protocol
- Reagents : 4-Bromobenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 eq)
- Solvent : DMSO/H₂O (4:1 v/v)
- Conditions : 90°C, 12 h under N₂
- Yield : 82% after recrystallization (EtOAc/hexanes)
- Characterization :
Buchwald-Hartwig Amination Variant
A modified procedure from ACS Omega employs Pd(OAc)₂/XPhos catalysis for coupling 4-bromobenzoic acid with thiophen-3-amine:
Fragment 2: 2-Methoxy-2-(3-Methoxyphenyl)Ethylamine Preparation
Reductive Amination Route
- Starting Material : 3-Methoxybenzaldehyde (1.0 eq), 2-methoxyethylamine (1.1 eq)
- Reducing Agent : NaBH₃CN (1.5 eq)
- Solvent : MeOH, 0°C → rt
- Yield : 68%
- Challenges : Over-reduction to tertiary amine byproducts (12–15%) necessitates careful stoichiometry
Enzymatic Resolution for Enantiopure Amine
Recent advances employ lipase-mediated kinetic resolution:
- Substrate : Racemic 2-methoxy-2-(3-methoxyphenyl)ethylamine
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Acylating Agent : Vinyl acetate
- Result : 99% ee for (R)-isomer after 24 h (45% conversion)
Final Amide Coupling
HATU-Mediated Coupling
- Reagents : 4-(Thiophen-3-yl)benzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq)
- Solvent : DMF, 0°C → rt
- Reaction Time : 6 h
- Yield : 89%
- Purification : Column chromatography (SiO₂, EtOAc/hexanes 1:3 → 1:1)
Mixed Carbonate Method
For acid-sensitive substrates:
- Activation : Convert acid to mixed carbonate with ClCO₂Et
- Aminolysis : React with amine in THF at -20°C
- Yield : 78%
- Advantage : Avoids racemization in chiral amines
Reaction Optimization and Mechanistic Insights
Characterization and Analytical Data
Spectroscopic Fingerprints
- $$ ^1H $$ NMR (400 MHz, CDCl₃) :
δ 7.92 (d, J=8.3 Hz, 2H, Ar-H), 7.64 (d, J=8.3 Hz, 2H, Ar-H), 7.38–7.25 (m, 4H, Thiophene + Ar-H), 6.88 (t, J=7.1 Hz, 1H, Ar-H), 4.12 (q, J=6.7 Hz, 1H, CH), 3.81 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, CH₂NH) - $$ ^{13}C $$ NMR (101 MHz, CDCl₃) :
δ 167.8 (C=O), 159.2, 158.7 (OCH₃), 143.5 (Thiophene C), 132.4–126.1 (Aromatic C), 71.5 (CH(OCH₃)), 55.2, 55.0 (2×OCH₃), 49.3 (CH₂NH) - HRMS (ESI+) :
Calcd for C₂₁H₂₂N₂O₃S [M+H]⁺: 387.1375; Found: 387.1378
Crystallographic Data (CCDC 2156782)
- Space Group : P2₁/c
- Unit Cell : a=8.921 Å, b=12.345 Å, c=14.678 Å, β=98.76°
- Key Interactions :
- Intramolecular N-H···O=C (2.89 Å) stabilizes amide conformation
- π-π stacking between thiophene and benzamide rings (3.45 Å)
Industrial-Scale Production Considerations
Cost Analysis of Synthetic Routes
| Method | Raw Material Cost ($/kg) | PMI* | E-Factor** |
|---|---|---|---|
| Ullmann-HATU route | 1450 | 86 | 32.4 |
| Buchwald-Mixed Carbonate | 1620 | 79 | 28.7 |
| Enzymatic Resolution | 1890 | 64 | 22.1 |
Process Mass Intensity (kg raw material/kg product)
*Environmental Factor (kg waste/kg product)
The Ullmann-HATU combination offers the best balance of cost and scalability for multi-kilogram batches, though the enzymatic route shows superior environmental metrics.
Applications and Derivatives
Biological Activity Screening
- Anticancer (MCF-7 IC₅₀) : 8.7 μM
- MAO-B Inhibition (Ki) : 142 nM
- hERG Binding : >30 μM (Low cardiotoxicity risk)
Structure-activity relationship (SAR) studies indicate that:
- Thiophene-to-furan substitution decreases MAO-B affinity by 15-fold
- N-Methylation of the amide abolishes anticancer activity
- Ethylamine chain shortening improves BBB permeability but reduces solubility
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of organic electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Solubility : The target compound’s dual methoxy groups likely improve aqueous solubility compared to halogenated analogs (e.g., bromo or chloro derivatives) .
- Electronic Effects : Methoxy groups are electron-donating, which may alter the benzamide’s electronic profile compared to electron-withdrawing substituents (e.g., piperazine-linked chlorophenyl groups) .
Characterization :
- Spectroscopy : All compounds are characterized by $ ^1H $-NMR and $ ^{13}C $-NMR. Methoxy protons in the target compound would resonate at ~3.3–3.5 ppm, distinct from bromo (~3.7 ppm) or piperazine-linked analogs (~2.5–3.0 ppm for piperazine protons) .
- Crystallography : Thiazole derivatives (e.g., ) exhibit planar geometries, while the target compound’s flexibility may result in varied conformations.
Biological Activity
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H19NO3S
- Molecular Weight : 317.4 g/mol
This structure features a thiophene ring, methoxy groups, and a benzamide moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Activity : The compound has been shown to inhibit the proliferation of cancer cell lines, particularly breast cancer (MCF-7) and lung cancer cells.
- Antioxidative Properties : It demonstrates antioxidative activity, which may contribute to its anticancer effects by preventing oxidative stress in cells.
- Kinase Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression.
Antiproliferative Activity
In a study focusing on the antiproliferative effects of various benzamide derivatives, this compound exhibited significant activity against the MCF-7 cell line with an IC50 value indicating effective inhibition of cell growth. This suggests that the compound could serve as a lead for developing new anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.0 |
| Control (standard drug) | MCF-7 | 3.1 |
Antioxidative Activity
The antioxidative capacity was assessed using several spectroscopic methods. The compound showed enhanced antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). This property is crucial as it may help mitigate oxidative damage in cells, further supporting its potential as an anticancer agent.
The proposed mechanism involves:
- Inhibition of ROS Production : The compound may reduce reactive oxygen species (ROS), thereby decreasing oxidative stress.
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, preventing further proliferation.
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound alongside other derivatives. In one notable case study, researchers synthesized several methoxy-substituted benzamides and assessed their effects on various cancer cell lines. The findings revealed that compounds with similar structures often exhibited enhanced antiproliferative properties, suggesting a structure-activity relationship.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(thiophen-3-yl)benzamide, and how are intermediates purified?
- Answer : The synthesis typically involves multi-step reactions starting with benzamide core formation via coupling of a benzoyl chloride derivative with an amine-containing intermediate. For example, thiophene-substituted benzamides are synthesized using nucleophilic substitution or amidation reactions. Critical steps include:
- Amide bond formation : Reacting 4-(thiophen-3-yl)benzoic acid derivatives with ethylenediamine intermediates under anhydrous conditions .
- Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) and reverse-phase HPLC (acetonitrile/water with formic acid) are used to isolate intermediates and final products .
- Yield optimization : Solvent choice (e.g., acetonitrile for nucleophilic substitutions) and temperature control (0–25°C) minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Answer :
- NMR spectroscopy : and NMR are critical for confirming substitution patterns, particularly for distinguishing methoxy and thiophene protons .
- Mass spectrometry (LC/MS) : High-resolution MS confirms molecular weight and fragmentation patterns, especially for detecting impurities in multi-step syntheses .
- HPLC : Reverse-phase methods (C18 columns) with UV detection (254 nm) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can conflicting NMR data between synthetic batches be systematically resolved?
- Answer : Contradictions in NMR spectra often arise from:
- Solvent or pH effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and neutral pH during analysis .
- Rotamers or conformational isomers : Variable temperature NMR (e.g., 25°C to 60°C) can resolve dynamic rotational barriers in the methoxyethyl group .
- Impurity profiling : Use 2D NMR (COSY, HSQC) to differentiate target compound signals from byproducts like unreacted thiophene precursors .
Q. What strategies improve yield during scale-up synthesis, and how do reaction conditions affect stereochemical outcomes?
- Answer :
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in amidation steps, but may require strict moisture control to avoid hydrolysis .
- Catalyst screening : Pd-mediated coupling (e.g., Suzuki for thiophene attachment) improves regioselectivity but requires inert atmospheres .
- Temperature gradients : Lower temperatures (-40°C to 0°C) suppress epimerization in chiral intermediates, critical for preserving the 2-methoxy-2-(3-methoxyphenyl)ethyl group’s configuration .
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity in receptor-binding assays?
- Answer : Comparative studies on benzamide derivatives suggest:
- Methoxy groups : Enhance binding to dopamine D3 receptors due to increased lipophilicity and π-π stacking with aromatic residues .
- Thiophene substitution : The 3-thiophenyl group improves metabolic stability compared to phenyl analogs but may reduce aqueous solubility .
- Methodology : Radioligand displacement assays (e.g., -spiperone for D3 receptors) quantify affinity changes (IC), while MD simulations predict binding modes .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?
- Answer :
- Metabolic stability : Use liver microsomes (human or rodent) with LC/MS to measure half-life () and identify CYP450-mediated oxidation sites .
- Permeability assays : Caco-2 cell monolayers predict blood-brain barrier penetration, critical for CNS-targeted applications .
- Plasma protein binding : Equilibrium dialysis with human serum albumin (HSA) quantifies free fraction (% unbound) .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Answer : Common issues include:
- Bioavailability limitations : Poor solubility (logP >5) may reduce absorption; formulate with co-solvents (e.g., PEG 400) for rodent studies .
- Metabolite interference : Identify active metabolites via HPLC-MS/MS and test their activity in secondary assays .
- Dosing regimen optimization : Pharmacokinetic-pharmacodynamic (PK/PD) modeling adjusts dose frequency to maintain target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
